![molecular formula C22H14ClF2NO3S B2869396 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866810-25-5](/img/structure/B2869396.png)

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

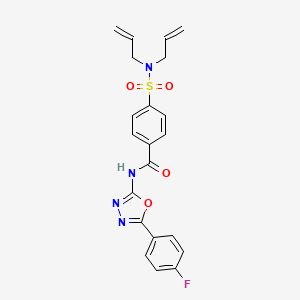

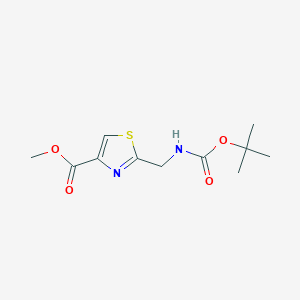

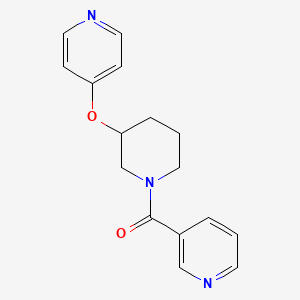

“3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one” is a complex organic compound. It contains a quinolin-4-one moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinoline derivatives are found in various forms throughout nature and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents attached at specific positions. These include a sulfonyl group attached to a chlorophenyl group, a fluorophenyl group attached via a methylene bridge, and a fluorine atom.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the sulfonyl group might increase its stability and influence its solubility in various solvents.Aplicaciones Científicas De Investigación

AMPA Receptor Antagonists

Quinazolin-4-one derivatives, including those with structural similarities to 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one, have been investigated for their potential as AMPA receptor antagonists. A study explored various 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, examining their structure-activity relationship for AMPA receptor inhibition. These compounds demonstrated varying potencies, with some showing significant inhibition of AMPA receptors, an important target in neurological research (Chenard et al., 2001).

Fluorescence-based Technologies

Research involving a quinoline-containing diphenylsulfone derivative revealed its potential as a reversible ratiometric UV and fluorescence chemosensor. The study described the synthesis of a novel organic fluorophore, exhibiting the aggregation-induced emission enhancement (AIEE) effect and showing promise as a ratiometric probe for detecting silver ions and pH changes. Such compounds have applications in the development of advanced fluorescent probes and sensors (Gong et al., 2018).

Cancer Research

A sulfonamide compound with structural resemblance to this compound was evaluated for its potential as a cancer inhibitor. The study focused on the molecular docking and quantum chemical calculations of the compound, investigating its potential anti-cancer properties. Such research contributes to the development of new therapeutic agents for cancer treatment (Kamaraj et al., 2021).

Probing Electronic States for Organic Materials

Investigations into the electronic and molecular structures of quinoid derivatives, including S,S-dioxide terthiophenes, have been conducted. These studies analyze the effects of oxidizing sulfur atoms on molecular structure, electron affinity, and photophysical properties. Such research is significant for the advancement of electronic organic materials, including potential applications in optoelectronics and photonics (Casado et al., 2006).

Development of Fluorophores for Biomedical Applications

A study on the synthesis of indolizino[3,2-c]quinolines, a new class of fluorophores, highlights their potential in biomedical applications. These compounds were found to possess unique and desirable optical properties, suggesting their suitability as fluorescent probes in aqueous systems, which could be crucial in various biomedical imaging and diagnostic applications (Park et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2NO3S/c23-15-4-7-18(8-5-15)30(28,29)21-13-26(12-14-2-1-3-16(24)10-14)20-9-6-17(25)11-19(20)22(21)27/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHZBKPIHVUJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869315.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2869316.png)

![6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2869319.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2869322.png)

![7-Fluoro-2-methyl-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869323.png)